3,5,9-trimethyl-2-(4-methylbenzoyl)-7H-furo[3,2-g]chromen-7-one
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Description
3,5,9-trimethyl-2-(4-methylbenzoyl)-7H-furo[3,2-g]chromen-7-one is a useful research compound. Its molecular formula is C22H18O4 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.12050905 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity
Isobenzofuranone Derivatives from Phyllanthus emblica : Two new isobenzofuranone derivatives were isolated from the fruit of Phyllanthus emblica, demonstrating good antioxidant activity. These compounds highlight the potential medicinal applications of furochromen derivatives in antioxidant therapies (Gao et al., 2019).
Efficient Synthesis in Aqueous Media : A study described the synthesis of furo[3,2-c]chromenes using a mild and efficient method, showcasing the potential for creating functionalized derivatives with varied bioactivities through simple synthetic routes (Khalilzadeh et al., 2011).
Fluorescence and Metal Interaction Properties : Research on racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one and its derivatives showed these compounds as potential fluorescent probes, suggesting their utility in analytical and medicinal chemistry for detecting metal ions (Gülcan et al., 2021).
Synthetic Applications
Three-Component Synthesis : A study reported the one-pot synthesis of 7-arylbenzo[f]chromeno[4,3-b]chromen-6(7H)-one derivatives in aqueous media, highlighting a versatile method for creating complex chromene structures that could have diverse scientific applications (Ghorbani & Kiyani, 2014).
Regioselective Bromination and Rearrangement : The regioselective bromination and rearrangement of chromen-2-one derivatives showed a pathway to structurally diverse compounds, underlining the synthetic versatility of chromene derivatives for various applications (Yang, 2010).
Microwave-Assisted Cyclization : A study explored microwave-assisted cyclization for synthesizing 6H-benzo[c]chromen-6-ones and their analogues, demonstrating an efficient method for creating compounds with potential in photochromic materials and biologically active molecules (Dao et al., 2018).
Properties
IUPAC Name |
3,5,9-trimethyl-2-(4-methylbenzoyl)furo[3,2-g]chromen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-11-5-7-15(8-6-11)19(24)22-13(3)17-10-16-12(2)9-18(23)25-20(16)14(4)21(17)26-22/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTLHXOLLNKZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C(=C4C(=C3)C(=CC(=O)O4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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